molecular formula C13H16F3NO2 B12097235 Tert-butyl (4-methyl-3-(trifluoromethyl)phenyl)carbamate

Tert-butyl (4-methyl-3-(trifluoromethyl)phenyl)carbamate

Cat. No.: B12097235
M. Wt: 275.27 g/mol
InChI Key: KTFLOWNQYFNOCN-UHFFFAOYSA-N
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Description

Tert-butyl (4-methyl-3-(trifluoromethyl)phenyl)carbamate is a carbamate-protected aromatic amine derivative. Its structure features a phenyl ring substituted with a methyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position, with a tert-butyl carbamate (-NHCO₂tBu) protecting the amine. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the tert-butyl carbamate acts as a temporary protective group for amines during multi-step syntheses .

Properties

Molecular Formula

C13H16F3NO2

Molecular Weight

275.27 g/mol

IUPAC Name

tert-butyl N-[4-methyl-3-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C13H16F3NO2/c1-8-5-6-9(7-10(8)13(14,15)16)17-11(18)19-12(2,3)4/h5-7H,1-4H3,(H,17,18)

InChI Key

KTFLOWNQYFNOCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-methyl-3-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 4-methyl-3-(trifluoromethyl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-methyl-3-(trifluoromethyl)phenyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

Tert-butyl (4-methyl-3-(trifluoromethyl)phenyl)carbamate is synthesized from 4-methyl-3-(trifluoromethyl)aniline through a carbamate formation reaction. The process typically involves the reaction of the amine with tert-butyl chloroformate in the presence of a base, resulting in the formation of the carbamate derivative. The chemical structure can be represented as follows:

  • Molecular Formula : C12H14F3N
  • Molecular Weight : 245.24 g/mol

Research has shown that this compound exhibits various biological activities, particularly as an insecticide. Its mechanism of action is primarily through inhibition of acetylcholinesterase, an enzyme essential for neurotransmission in insects. This property makes it a candidate for developing new insecticides aimed at controlling disease-vectoring mosquitoes and other pests.

Case Study: Insecticidal Activity

A study published in MDPI evaluated several carbamate derivatives, including this compound, for their effectiveness against mosquito acetylcholinesterase. The results indicated that certain derivatives exhibited potent inhibitory activity, suggesting their potential use in pest control strategies .

Medicinal Applications

In addition to its agricultural applications, this compound has been investigated for its anti-inflammatory properties. A series of studies synthesized related compounds and tested their efficacy using the carrageenan-induced rat paw edema model. Some derivatives demonstrated significant anti-inflammatory effects comparable to established drugs like indomethacin .

Summary of Research Findings

Study Focus Findings
MDPI StudyInsecticidal ActivityInhibition of mosquito acetylcholinesterase; potential as a new insecticide .
Anti-inflammatory ResearchMedicinal ApplicationsSignificant anti-inflammatory activity; promising results compared to indomethacin .

Mechanism of Action

The mechanism of action of tert-butyl (4-methyl-3-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can lead to the modulation of enzyme activity or inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Applications/Properties Reference
Tert-butyl (4-methyl-3-(trifluoromethyl)phenyl)carbamate 4-CH₃, 3-CF₃ C₁₃H₁₆F₃NO₂ 287.27 Drug intermediate; enhanced lipophilicity Synthesized via Suzuki coupling (analogous to )
Tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate 4-Cl, 3-CF₃ C₁₂H₁₃ClF₃NO₂ 295.69 Lab chemical; moderate solubility
Tert-butyl methyl(4-((3-(trifluoromethyl)phenethyl)amino)phenyl)carbamate (7j) 4-(phenethylamino), 3-CF₃ C₂₂H₂₆F₃N₂O₂ 416.45 Bioactive intermediate (51% yield)
Tert-butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate Pyrimidinyl-amino, 3-CF₃ C₁₆H₁₇ClF₃N₄O₂ 393.78 NSCLC drug intermediate; low solubility

Substituent Analysis :

  • Electron-Withdrawing Groups (e.g., -CF₃, -Cl): The trifluoromethyl group in the target compound and its analogues enhances stability and resistance to metabolic degradation.
  • Methyl vs. Chlorine : The methyl group in the target compound improves lipophilicity (logP ~3.5 estimated) compared to the chloro analogue (logP ~3.8), which may influence membrane permeability in drug candidates.

Table 2: Comparative Physicochemical Data

Property Target Compound 4-Cl-3-CF₃ Analogue Compound 7j NSCLC Intermediate
Molecular Weight 287.27 295.69 416.45 393.78
Solubility Low (estimated) Moderate Not reported Low
Melting Point Not reported Not reported Solid (51% yield) 163–166°C
Stability Stable under standard conditions Stable Stable Structurally stable

Biological Activity

Tert-butyl (4-methyl-3-(trifluoromethyl)phenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. The trifluoromethyl group enhances lipophilicity and alters the electronic properties of the molecule, potentially increasing its interaction with biological targets.

The biological activity of this compound can be attributed to its influence on various biochemical pathways:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial in neurotransmission. This inhibition can lead to increased levels of neurotransmitters, affecting synaptic transmission and muscle contraction .
  • Antitumor Activity : Research indicates that compounds with similar structures can exhibit antitumor properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of DNA polymerase activity, disrupting DNA synthesis and leading to cell death .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Enzyme InhibitionAcetylcholinesterase inhibition
Antitumor ActivityInduces apoptosis
Neurotransmission ModulationAlters neurotransmitter levels

Case Studies

  • Antitumor Efficacy : A study investigated the effects of various carbamate derivatives, including this compound, on cancer cell lines. The results showed significant cytotoxicity against several types of cancer cells, with IC50 values indicating potent activity.
  • Neuropharmacological Effects : Another study examined the impact of similar compounds on seizure thresholds in animal models. The results indicated that these compounds could modulate neurotransmitter release, providing insights into their potential use in treating neurological disorders .

Research Findings

Recent studies have highlighted the following key findings regarding this compound:

  • ADME-Tox Properties : Assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties revealed favorable profiles for this compound, suggesting potential for further development in pharmacology.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the trifluoromethyl group can significantly enhance biological activity. For instance, positioning and electronic effects from fluorinated groups improve binding affinity to target proteins .

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